molecular formula C9H14O B1205077 6,6-Dimethylbicyclo[3.1.1]heptan-2-one CAS No. 24903-95-5

6,6-Dimethylbicyclo[3.1.1]heptan-2-one

Cat. No.: B1205077
CAS No.: 24903-95-5
M. Wt: 138.21 g/mol
InChI Key: XZFDKWMYCUEKSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,6-Dimethylbicyclo[3.1.1]heptan-2-one, also known as (1R)-(+)-Nopinone, is a monoterpenoid compound with the molecular formula C9H14O and a molecular weight of 138.21 g/mol . This compound is characterized by its bicyclic structure, which includes a ketone functional group. It is commonly used in organic synthesis and has various applications in scientific research.

Mechanism of Action

Mode of Action

The mode of action of 6,6-Dimethylbicyclo[31It is known that the compound undergoes transformations under certain conditions . The exact nature of these transformations and how they interact with the compound’s targets to bring about changes is a subject of ongoing research.

Biochemical Pathways

The biochemical pathways affected by 6,6-Dimethylbicyclo[31It is known that the compound can be synthesized from ®- (+)-nopinone , but the downstream effects of this and other potential pathways remain to be elucidated.

Preparation Methods

Synthetic Routes and Reaction Conditions

6,6-Dimethylbicyclo[3.1.1]heptan-2-one can be synthesized through several methods. One common approach involves the oxidation of α-pinene, a naturally occurring monoterpene, using oxidizing agents such as potassium permanganate or ozone . The reaction typically takes place under controlled temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale oxidation processes. These processes utilize continuous flow reactors to maintain consistent reaction conditions and optimize production efficiency. The use of catalysts and advanced purification techniques further enhances the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

6,6-Dimethylbicyclo[3.1.1]heptan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6,6-Dimethylbicyclo[3.1.1]heptan-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.

    Industry: It is used in the production of fragrances, flavors, and other fine chemicals.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,6-Dimethylbicyclo[3.1.1]heptan-2-one is unique due to its specific combination of a bicyclic structure and a ketone functional group. This combination imparts distinct chemical properties and reactivity, making it valuable in various synthetic and research applications .

Properties

IUPAC Name

6,6-dimethylbicyclo[3.1.1]heptan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O/c1-9(2)6-3-4-8(10)7(9)5-6/h6-7H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZFDKWMYCUEKSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC(=O)C1C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20865173
Record name Bicyclo[3.1.1]heptan-2-one, 6,6-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20865173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24903-95-5, 38651-65-9
Record name Nopinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24903-95-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bicyclo(3.1.1)heptan-2-one, 6,6-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024903955
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nopinone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=135004
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC250997
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=250997
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Bicyclo[3.1.1]heptan-2-one, 6,6-dimethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Bicyclo[3.1.1]heptan-2-one, 6,6-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20865173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6,6-dimethylbicyclo[3.1.1]heptan-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.042.276
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

6,6-Dimethylbicyclo[3.1.1]hept-3-en-2-one—KMnO4 (5.71 g) was ground into a fine powder and combined with acidic alumina (22.55 g) and water (5.6 mL) for 5 minutes in order to form a homogenous mixture. (−)-β-Pinene (1.16 mL), and methylene chloride (200 mL) were placed in a 250 mL round bottom flask; the moistened KMnO4/acidic alumina was added in small portions slowly to the solution. As the KMnO4/acidic alumina was added, the reaction turned into a dark purple color solution. The reaction was allowed to continue to stir until TLC indicated all starting material had reacted. The solution was filtered through fritted glass, and the residue was washed twice with 50 mL of methylene chloride. The filtrate was concentrated and yielded 6,6-dimethyl-bicyclo[3.1.1]heptan-2-one as a light yellow oil. The oil was purified via column chromatography (85:15, Hex: EtOAc) and like fractions were combined. 1H NMR (300 MHz, CDCl3): (ppm) 0.96(s, 3H), 1.34 (s, 3H), 1.59(d, 1H), 1.86-2.13 (m, 2H), 2.20-2.30 (m, 1H), 2.31-2.43 (m, 1H), 2.45-2.68 (m, 3H). (ESI, Pos) m/z 161.0 (M+23).
Name
6,6-Dimethylbicyclo[3.1.1]hept-3-en-2-one KMnO4
Quantity
5.71 g
Type
reactant
Reaction Step One
Name
Quantity
5.6 mL
Type
reactant
Reaction Step Two
Name
(−)-β-Pinene
Quantity
1.16 mL
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Synthesis routes and methods II

Procedure details

KMnO4 (5.71 g) was ground into a fine powder and combined with acidic alumina (22.55 g) and water (5.6 mL) for 5 minutes in order to form a homogenous mixture. (−)-β-Pinene (1.16 mL), and methylene chloride (200 mL) were placed in a 250 mL roundbottom flask; the moistened KMnO4/acidic alumina was added in small portions slowly to the solution. As the KMnO4/acidic alumina was added, the reaction turned into a dark purple color solution. The reaction was allowed to continue to stir until TLC indicated all starting material had reacted. The solution was filtered through fritted glass, and the residue was washed twice with 50 mL of methylene chloride. The filtrate was concentrated and yielded 6,6-dimethyl-bicyclo[3.1.1]heptan-2-one as a light yellow oil. The oil was purified via column chromatography (85:15, Hex: EtOAc) and like fractions were combined. 1H NMR (300 MHz, CDCl3): (ppm) 0.96 (s, 3H), 1.34 (s, 3H), 1.59 (d, 1H), 1.86-2.13 (m, 2H), 2.20-2.30 (m, 1H), 2.31-2.43 (m, 1H), 2.45-2.68 (m, 3H). (ESI, Pos) m/z 161.0 (M+23).
Name
Quantity
5.71 g
Type
reactant
Reaction Step One
Name
Quantity
5.6 mL
Type
reactant
Reaction Step Two
Name
(−)-β-Pinene
Quantity
1.16 mL
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6,6-Dimethylbicyclo[3.1.1]heptan-2-one
Reactant of Route 2
6,6-Dimethylbicyclo[3.1.1]heptan-2-one
Reactant of Route 3
6,6-Dimethylbicyclo[3.1.1]heptan-2-one
Reactant of Route 4
6,6-Dimethylbicyclo[3.1.1]heptan-2-one
Reactant of Route 5
6,6-Dimethylbicyclo[3.1.1]heptan-2-one
Reactant of Route 6
6,6-Dimethylbicyclo[3.1.1]heptan-2-one
Customer
Q & A

Q1: What is the molecular formula and weight of nopinone?

A1: Nopinone has a molecular formula of C9H14O and a molecular weight of 138.21 g/mol.

Q2: Is there any spectroscopic data available for nopinone?

A2: Yes, numerous studies have characterized nopinone using various spectroscopic techniques. For example, Fourier Transform Infrared Spectroscopy (FTIR) has been used to determine the complex refractive indices of nopinone aerosols []. Additionally, gas-phase rotational spectra of nopinone and its hydrates have been analyzed using Fourier Transform Microwave Spectroscopy [, ].

Q3: How is nopinone formed in the atmosphere?

A3: Nopinone is primarily formed through the atmospheric oxidation of β-pinene, mainly by ozone (O3) [, ]. This reaction proceeds via the Criegee mechanism, leading to the formation of nopinone alongside other oxidation products.

Q4: What is the atmospheric fate of nopinone?

A4: Nopinone can partition between the gas and particle phases in the atmosphere. Its partitioning coefficient, which describes this equilibrium, has been experimentally determined using techniques like the Aerosol Collection Module (ACM) coupled with Proton Transfer Reaction-Time of Flight-Mass Spectrometry (PTR-ToF-MS) [].

Q5: How does temperature affect the partitioning of nopinone?

A5: The partitioning of nopinone between the gas and particle phases is temperature-dependent. Studies have shown that the partitioning coefficient of nopinone increases with decreasing temperature [, ].

Q6: What happens to nopinone in the aqueous phase (e.g., clouds)?

A6: Nopinone can be taken up by cloud water. Its Henry's Law constant, which quantifies its solubility in water, has been determined experimentally []. The relatively high value of this constant suggests that aqueous-phase reactions could be a significant sink for atmospheric nopinone.

Q7: What is the kinetic isotope effect (KIE) associated with nopinone formation?

A7: The kinetic isotope effect (KIE) during β-pinene ozonolysis, leading to nopinone formation, has been investigated [, ]. The KIE was found to be temperature-dependent, increasing with decreasing temperature. This finding has implications for understanding the atmospheric fate and transport of β-pinene and its oxidation products.

Q8: How do computational models contribute to understanding nopinone’s atmospheric chemistry?

A8: Computational studies using Density Functional Theory (DFT) and other methods have been employed to investigate the reaction mechanisms and kinetics of nopinone formation and its subsequent reactions in the atmosphere [, ]. These studies help to elucidate the atmospheric fate of nopinone and its contribution to secondary organic aerosol formation.

Q9: Can nopinone be synthesized in the laboratory?

A9: Yes, nopinone can be synthesized from β-pinene using various oxidation methods. Common oxidants include ozone, potassium permanganate (KMnO4), and sodium periodate (NaIO4) [, ].

Q10: Are there alternative synthetic routes to nopinone?

A10: While direct oxidation of β-pinene is the most common route, other methods have been explored. For instance, nopinone derivatives have been prepared from (4R,5R)-1-acetoxy-4-isopropenyl-5-methyl-5-vinylcyclohex-1-ene, which can be derived from nopinone itself [].

Q11: What are some applications of nopinone and its derivatives?

A11: Nopinone is a valuable chiral building block in organic synthesis. It has been used to prepare:* Chiral ligands for asymmetric catalysis []* Natural products like di- and sesquiterpenes []* Pharmaceutically active compounds [, ]* Photosensitive chiral dopants for optical materials []* Fluorescent probes for detecting ions like Cu2+ and Ag+ [, , ]

Q12: How does the structure of nopinone contribute to its utility in organic synthesis?

A12: The bicyclic structure of nopinone provides a rigid framework that can be exploited for stereoselective synthesis. The presence of the ketone group allows for various chemical transformations, leading to a diverse range of derivatives.

Q13: Can you provide an example of how the structure of a nopinone derivative influences its activity?

A13: In a study on nopinone-based anticancer agents, researchers found that the presence of bromine (Br) or chlorine (Cl) substituents on the aromatic ring of 2-amino-3-cyanopyridine derivatives significantly enhanced their anticancer activity against various cancer cell lines [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.